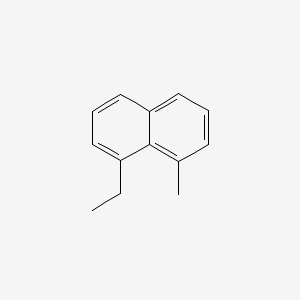

1-Ethyl-8-methylnaphthalene

Description

1-Ethyl-8-methylnaphthalene (CAS 61886-71-3) is a polycyclic aromatic hydrocarbon (PAH) with a naphthalene backbone substituted by an ethyl group at position 1 and a methyl group at position 7. Its molecular formula is C₁₃H₁₄, with a molecular weight of 170.25 g/mol (calculated from atomic masses). The compound exhibits a log octanol-water partition coefficient (logP) of 3.711, indicating moderate hydrophobicity .

Properties

CAS No. |

61886-71-3 |

|---|---|

Molecular Formula |

C13H14 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-ethyl-8-methylnaphthalene |

InChI |

InChI=1S/C13H14/c1-3-11-7-5-9-12-8-4-6-10(2)13(11)12/h4-9H,3H2,1-2H3 |

InChI Key |

BWLHVWLTADBTFB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=CC=CC(=C21)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-ethyl-8-methylnaphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where naphthalene is reacted with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically involve refluxing the mixture at elevated temperatures to facilitate the substitution reactions .

Industrial production methods may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-Ethyl-8-methylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Substitution: Electrophilic aromatic substitution reactions are common for naphthalene derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-8-methylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-8-methylnaphthalene in biological systems involves its interaction with specific molecular targets. For instance, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivative used .

Comparison with Similar Compounds

Key Properties

- Structure : The ethyl and methyl substituents introduce steric effects that influence its reactivity and physical behavior.

- Research on exo-tetrahydrodicyclopentadiene (JP-10) and related compounds highlights its role in optimizing fuel density and combustion efficiency .

Comparison with Structurally Similar Compounds

The following analysis compares 1-ethyl-8-methylnaphthalene with alkylated naphthalenes and related PAHs.

Physical-Chemical Properties

Notes:

- Ethyl-substituted naphthalenes (e.g., this compound) exhibit higher logP values than methyl derivatives, suggesting increased lipid affinity and environmental persistence .

- Boiling points for ethyl-methyl derivatives remain understudied, though alkylation generally increases boiling points compared to unsubstituted naphthalene (218 °C) .

Toxicological Profiles

Environmental Behavior

- Degradation : Alkylated naphthalenes resist microbial degradation more than parent naphthalene due to steric hindrance from substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.